糠酸莫米松EP杂质D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

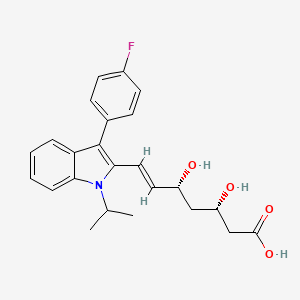

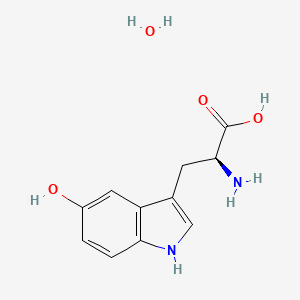

Mometasone Furoate EP Impurity D (MFEP Impurity D) is a synthetic corticosteroid drug. It is used in the treatment of various inflammatory and allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. It is a prodrug that is metabolized to the active form of mometasone furoate (MF). MFEP Impurity D is a highly potent and selective glucocorticoid receptor agonist. It has been approved for use in the United States since 1999.

科学研究应用

开发用于糠酸莫米松杂质分析的正交方法:王、张、刘和多诺万 (2011) 的一项研究开发了一种超临界流体色谱 (SFC) 方法,用于定量分析糠酸莫米松及其痕量杂质,包括 EP 杂质 D。与传统的反相 HPLC 方法相比,该方法提供了更高的灵敏度和更短的分析时间,使其适用于痕量杂质分离,并可能对糠酸莫米松原料药的放行检测和稳定性检测有用(Wang, Zhang, Liu, & Donovan, 2011)。

通用皮质类固醇半固体制剂的药物开发:Fernández-Campos 等人 (2017) 的研究涉及对糠酸莫米松乳剂的评估,重点关注杂质 D 水平以及其他参数。这项研究对于确保糠酸莫米松制剂的质量和稳定性非常重要,因为它建立了基线杂质水平及其对保质期和功效的影响(Fernández-Campos et al., 2017)。

糠酸莫米松降解产物的表征:Sahasranaman 等人 (2004) 的一项研究鉴定了和表征了糠酸莫米松的降解产物,包括 D1 和 D2 等杂质,在模拟肺液中。这项研究对于了解糠酸莫米松在不同环境中的稳定性和功效至关重要,这对于开发和优化制剂至关重要(Sahasranaman et al., 2004)。

通过 HPLC 测定糠酸莫米松:李伟 (2014) 验证了一种通过高效液相色谱 (HPLC) 测定糠酸莫米松含量(包括其杂质)的方法。这项研究为制药生产中的质量控制和保证所需的分析技术做出了贡献(Li We, 2014)。

安全和危害

Mometasone Furoate EP Impurity D is considered hazardous. It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

未来方向

The future directions for research on Mometasone Furoate EP Impurity D could include further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done on its physical and chemical properties, as well as its safety and hazards. The development of robust analytical methods for the quantitation of this and other known toxic impurities in drug quality control laboratories could also be a focus .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mometasone Furoate EP Impurity D involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Mometasone Furoate", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Ethyl Acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Mometasone Furoate in methanol", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes", "Step 3: Acidify the solution with hydrochloric acid", "Step 4: Extract the solution with ethyl acetate", "Step 5: Wash the organic layer with water", "Step 6: Dry the organic layer over anhydrous sodium sulfate", "Step 7: Evaporate the solvent to obtain Mometasone Furoate EP Impurity D" ] } | |

CAS 编号 |

83881-09-8 |

分子式 |

C27H29ClO6 |

分子量 |

485.0 g/mol |

IUPAC 名称 |

[(1R,2S,10S,13R,14S,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19?,22+,24+,25+,26-,27+/m1/s1 |

InChI 键 |

PGAGVJAYRDPYKY-XQKYKMFXSA-N |

手性 SMILES |

C[C@@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@@H](O5)C[C@@]2([C@@]1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

同义词 |

(9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione; Mometasone Furoate Impurity D |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)